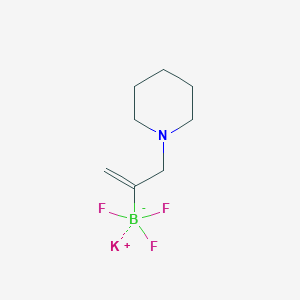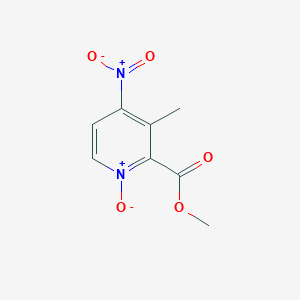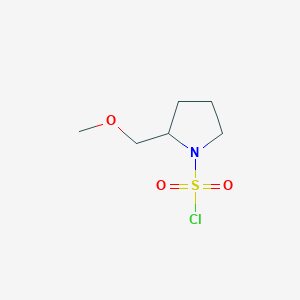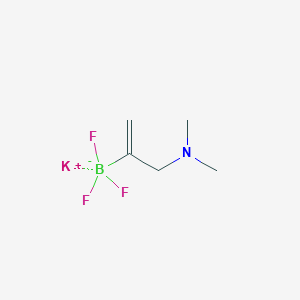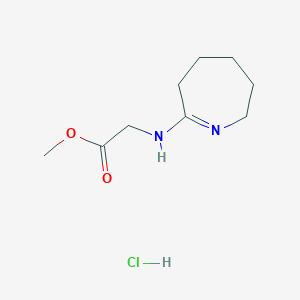
methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For “7-Methoxy-3,4,5,6-tetrahydro-2H-azepine”, a related compound, the molecular formula is C7H13NO . For “methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride”, the molecular formula is C9H17ClN2O2.Wissenschaftliche Forschungsanwendungen
Cognitive Enhancement and Antidepressant Effects
One significant area of research focuses on the compound's role as an NMDA receptor glycine site functional partial agonist, which has implications for cognitive enhancement and rapid antidepressant activity without the psychotomimetic side effects associated with NMDA receptor antagonists. The compound, known in some contexts as GLYX-13, has been shown to enhance cognition and exhibit antidepressant effects through its action on NMDA receptors in the frontal cortex, facilitating synaptic plasticity. This offers potential insights into the glutamatergic system's role in depression and identifies new targets for therapeutic development (Moskal et al., 2014).
Role in Cellular Metabolism
Another aspect of research highlights the role of similar compounds in cellular metabolism. For example, glycine betaine, although not the same as "methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride," has been studied for its effects beyond acting as an osmolyte. It plays a regulatory role in cellular metabolism, affecting the metabolism of ethanol, lipids, carbohydrates, and proteins in animals. This includes regulating enzymes involved in various metabolic cycles and pathways, indicating the broader implications of compounds like "methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride" in biochemical research (Figueroa-Soto & Valenzuela-Soto, 2018).
Chemical Recycling and Environmental Impact
The compound's related chemical structures have been explored in the context of chemical recycling and environmental impact. For example, research on poly(ethylene terephthalate) (PET) recycling has considered the role of similar chemical processes, underscoring the relevance of chemical knowledge in developing sustainable recycling methods. This indicates the broader environmental and practical applications of understanding such compounds (Karayannidis & Achilias, 2007).
Eigenschaften
IUPAC Name |
methyl 2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-13-9(12)7-11-8-5-3-2-4-6-10-8;/h2-7H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHJMVJDCRBXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NCCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride | |
CAS RN |
1332530-94-5 | |
| Record name | Glycine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1426556.png)
![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1426557.png)
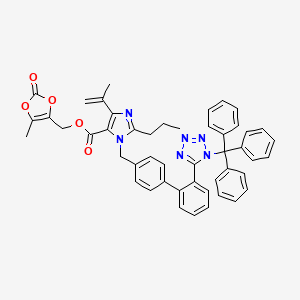
![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)
![Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1426563.png)
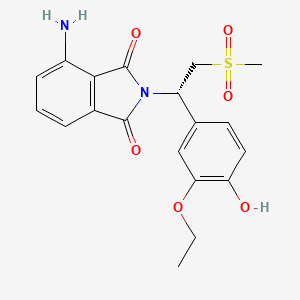
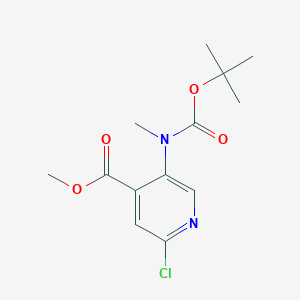
![4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1426568.png)

